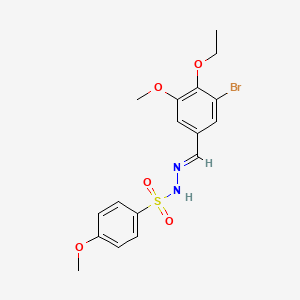
3-(4-tert-butylphenyl)-N-(4-chlorobenzyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-tert-butylphenyl)-N-(4-chlorobenzyl)acrylamide, also known as TBCA, is a chemical compound that has been extensively studied for its potential therapeutic applications. TBCA is a small molecule that has shown promise in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In
作用机制
3-(4-tert-butylphenyl)-N-(4-chlorobenzyl)acrylamide inhibits the activity of the enzyme IKKβ by binding to a specific site on the enzyme. IKKβ plays a key role in the inflammatory response by activating the transcription factor NF-κB. Inhibition of IKKβ by this compound leads to reduced activation of NF-κB and subsequent reduction in inflammation.
This compound has also been found to inhibit the activity of the enzyme JAK2, which plays a key role in the growth and survival of cancer cells. Inhibition of JAK2 by this compound leads to reduced growth and survival of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have both biochemical and physiological effects. Biochemically, this compound inhibits the activity of the enzymes IKKβ and JAK2, leading to reduced inflammation and cancer cell growth, respectively. Physiologically, this compound has been found to reduce inflammation in various animal models and inhibit the growth of various cancer cell lines.
实验室实验的优点和局限性
One of the main advantages of 3-(4-tert-butylphenyl)-N-(4-chlorobenzyl)acrylamide for lab experiments is its specificity for the enzymes IKKβ and JAK2. This compound has been shown to inhibit the activity of these enzymes without affecting other enzymes or cellular processes. This specificity makes this compound a valuable tool for studying the roles of IKKβ and JAK2 in various biological processes.
One limitation of this compound for lab experiments is its solubility. This compound is not very soluble in water, which can make it difficult to use in some experimental settings. Additionally, this compound has not been extensively studied in vivo, so its effects in whole organisms are not well understood.
未来方向
There are several future directions for the research of 3-(4-tert-butylphenyl)-N-(4-chlorobenzyl)acrylamide. One area of research is the development of this compound analogs with improved solubility and potency. Another area of research is the in vivo testing of this compound in animal models to better understand its effects in whole organisms. Additionally, this compound could be studied in combination with other therapies, such as chemotherapy, to determine its potential as an adjuvant therapy for cancer treatment. Finally, the potential therapeutic applications of this compound in other diseases, such as neurodegenerative disorders, could be explored.
合成方法
The synthesis of 3-(4-tert-butylphenyl)-N-(4-chlorobenzyl)acrylamide involves a series of chemical reactions that start with the condensation of 4-tert-butylphenol and 4-chlorobenzylamine to form the intermediate 3-(4-tert-butylphenyl)-N-(4-chlorobenzyl)prop-2-enamide. The intermediate is then subjected to a palladium-catalyzed Suzuki coupling reaction with 4-bromoacetophenone to yield the final product, this compound. The synthesis method of this compound has been optimized to produce high yields of the compound with high purity.
科学研究应用
3-(4-tert-butylphenyl)-N-(4-chlorobenzyl)acrylamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. This compound has been found to inhibit the activity of the enzyme IKKβ, which plays a key role in the inflammatory response. Inhibition of IKKβ by this compound has been shown to reduce inflammation in various animal models.
This compound has also been found to have anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. This compound has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been found to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy for cancer treatment.
属性
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-N-[(4-chlorophenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO/c1-20(2,3)17-9-4-15(5-10-17)8-13-19(23)22-14-16-6-11-18(21)12-7-16/h4-13H,14H2,1-3H3,(H,22,23)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTTVOIBMKWXMGB-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-chloro-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5762263.png)
![N-(2-furylmethyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea](/img/structure/B5762265.png)



![3-nitro-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5762304.png)
![3-amino-6-(1,3-benzodioxol-5-yl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5762311.png)
![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B5762316.png)

![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5762319.png)

![N-(3,4-dichlorophenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5762330.png)
